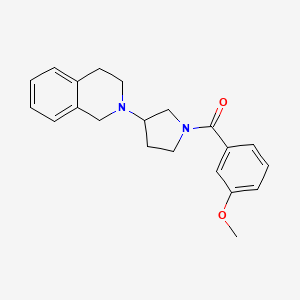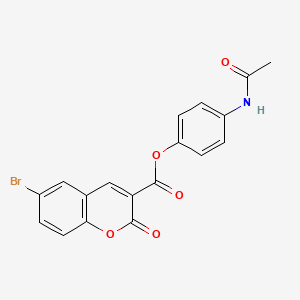
4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it suitable for investigating various biological and chemical processes. This compound is a derivative of coumarin, a class of compounds known for their wide range of biological activities .
Vorbereitungsmethoden
The synthesis of 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves several steps. One common method is the bromination of coumarin derivatives, followed by esterification and acetamidation reactions . The reaction conditions typically involve the use of bromine or bromine-containing reagents in the presence of a base, such as sodium carbonate, to facilitate the bromination process . The esterification step involves the reaction of the brominated coumarin with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst . Finally, the acetamidation step involves the reaction of the esterified product with acetic anhydride to form the final compound .
Analyse Chemischer Reaktionen
4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as an intermediate for the synthesis of various heterocyclic compounds . In biology and medicine, it has been investigated for its potential antiproliferative and antitumor activities . The compound has shown promising results in inhibiting the growth of certain cancer cell lines, making it a potential candidate for further drug development . Additionally, it has applications in the study of enzyme inhibition and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied .
Vergleich Mit ähnlichen Verbindungen
4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate . Both compounds share a similar core structure but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activities . The presence of the acetamido group in this compound provides additional sites for chemical modification and interaction with biological targets, making it a unique and versatile compound for research .
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) 6-bromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO5/c1-10(21)20-13-3-5-14(6-4-13)24-17(22)15-9-11-8-12(19)2-7-16(11)25-18(15)23/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBKSXISWDOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2767360.png)

![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2767362.png)
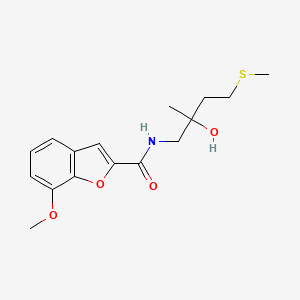
![2-{5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline](/img/structure/B2767365.png)

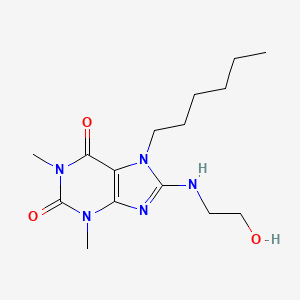
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2767369.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2767370.png)
![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide](/img/structure/B2767372.png)
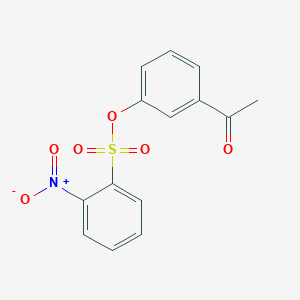
![1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2767375.png)
